Bromantane

Übersicht

Beschreibung

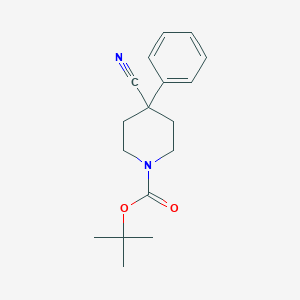

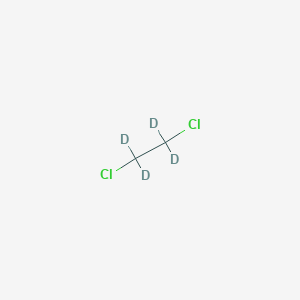

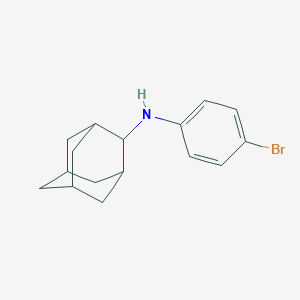

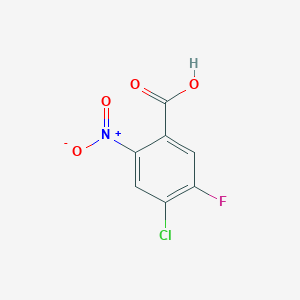

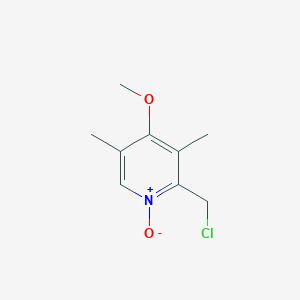

Bromantane, also known as N-(4-bromophenyl)adamantan-2-amine, is a synthetic compound belonging to the adamantane family. It was initially developed in Russia during the 1980s and is known for its unique properties as a central nervous system stimulant and anxiolytic. This compound is distinct from typical stimulants due to its combined stimulant and anxiolytic effects, making it a valuable compound for enhancing both physical and mental performance .

Wirkmechanismus

Target of Action

Bromantane, also known as Ladasten, is an atypical psychostimulant and anxiolytic drug . The primary targets of this compound are the dopaminergic and possibly serotonergic neurotransmitter systems . These systems play crucial roles in regulating mood, reward, motivation, and cognition .

Mode of Action

It is known to increase the expression of genes involved in dopamine synthesis and transport, leading to elevated dopamine levels . This increase in dopamine may enhance alertness and wakefulness . This compound also increases serotonin in the brain, which may help increase feelings of happiness .

Biochemical Pathways

This compound affects the dopamine and serotonin pathways in the brain . By increasing the expression of tyrosine hydroxylase and amino acid decarboxylase, this compound enhances the formation of dopamine from tyrosine . This results in increased dopamine levels, which can improve alertness and wakefulness . Additionally, this compound increases serotonin levels in the brain, potentially enhancing feelings of happiness .

Pharmacokinetics

This compound is used clinically in doses of 50 mg to 100 mg per day . It has a bioavailability of 27.5% and an elimination half-life of 11.21 hours in humans . When taken orally, this compound is only detected in the plasma of subjects for about 4 hours . The metabolites of this compound, downstream of cytochrome P450, are anticholinergic, with a reduced stimulant profile . This could explain the weaker effects when using oral this compound .

Result of Action

The molecular and cellular effects of this compound’s action include a pronounced and prolonged increase in the release of dopamine . This increase in dopamine can improve alertness, concentration, focus, and wakefulness . This compound also has anxiolytic effects, distinguishing it from typical stimulants that often exacerbate anxiety and stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to enhance physical activity under extreme environmental conditions, such as low oxygen or high temperature . Furthermore, this compound’s effect in people with cardiovascular issues indicates a high level of safety, efficacy, and good tolerability .

Biochemische Analyse

Biochemical Properties

Bromantane’s effects have been determined to be dependent on the dopaminergic and possibly serotonergic neurotransmitter systems . It is effective at increasing dopamine and serotonin to promote improved brain activity . Increasing dopamine leads to improved motivation, reward, and motor control, while serotonin is linked to mood regulation .

Cellular Effects

This compound has a variety of effects on cells. It can improve alertness, concentration, focus, and wakefulness . It also has other effects on cognition, including improved learning and motivation . Simultaneously, it is said to boost physical performance, enhancing energy levels, stamina, and strength .

Molecular Mechanism

It is known that this compound works by stimulating the activity in the hippocampus, which is essential for regulating neurotransmitters, including dopamine and serotonin . It also increases tyrosine hydroxylase and the amino acid decarboxylase, which influence dopamine activity and dopamine reuptake .

Temporal Effects in Laboratory Settings

This compound induces a pronounced and prolonged (8 h) increase in the release of dopamine . When taken orally, it is only detected in the plasma of subjects for about 4 hours .

Dosage Effects in Animal Models

In animal studies, this compound shows effects that reduce anxiety by increasing dopamine and serotonin in rat brains and also increase alertness and wakefulness . The effects of this compound vary with different dosages .

Metabolic Pathways

This compound’s effects have been determined to be dependent on the dopaminergic and possibly serotonergic neurotransmitter systems .

Transport and Distribution

This compound has a wide volume of distribution, which results in less access to upper regions of the body, such as the brain due to lower organ accumulation (i.e., the liver and heart) .

Subcellular Localization

It is known that this compound works by stimulating the activity in the hippocampus, which is essential for regulating neurotransmitters, including dopamine and serotonin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromantane is synthesized through a multi-step process involving the reaction of adamantane derivatives with brominated aromatic compounds. The primary synthetic route involves the reductive amination of adamantan-2-one with 4-bromoaniline under harsh conditions, such as the Leuckart-Wallach reaction at elevated temperatures (around 160°C) for extended periods (approximately 10 hours) . Alternatively, milder conditions can be employed using metal-complex catalysts .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and purity assessment .

Analyse Chemischer Reaktionen

Types of Reactions: Bromantane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Bromantane has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying adamantane derivatives and their reactivity.

Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin.

Vergleich Mit ähnlichen Verbindungen

Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.

Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

Chlodantane: A synthetic adaptogen chemically related to bromantane.

Uniqueness of this compound: this compound is unique due to its combined stimulant and anxiolytic properties, which are not commonly found in other compounds. This dual action makes it particularly effective in enhancing both physical and mental performance without the overstimulation associated with traditional stimulants .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)adamantan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJALJDRFBXHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405333 | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87913-26-6 | |

| Record name | Bromantan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87913-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087913266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-adamantyl)-N-(2-p-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ILS53XWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128587.png)